Sumanirole
Overview
Description
Sumanirole, also known as PNU-95,666, is a highly selective dopamine D2 receptor full agonist. It was initially developed for the treatment of Parkinson’s disease and restless leg syndrome. Although it has never been approved for medical use, it remains a valuable tool compound for basic research to identify neurobiological mechanisms based on dopamine D2-linked pathways .
Mechanism of Action
Target of Action
Sumanirole, also known as PNU-95,666, is a highly selective D2 receptor full agonist . It has a high selectivity for the D2 receptor subtype over the other closely related D3 and D4 receptor subtypes . The D2 receptor is a type of dopamine receptor, which plays a crucial role in the brain’s reward system and motor control.
Mode of Action
This compound works by binding to the D2 receptors in the brain. This binding mimics the action of dopamine, a neurotransmitter that is often deficient in conditions like Parkinson’s disease . By activating these receptors, this compound helps to restore the balance of dopamine in the brain, thereby alleviating symptoms associated with dopamine deficiency .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic pathway. By acting as a full agonist at D2 receptors, this compound enhances dopaminergic transmission . This can lead to various physiological responses, including the elevation of striatal acetylcholine levels .
Result of Action
This compound has been shown to elicit many physiological responses attributed to D2-like receptor function. In animal models, it has been found to decrease plasma prolactin levels and depress dopamine neuron firing rates in the substantia nigra pars compacta . It also exhibits excellent locomotor stimulant activity in animal models of Parkinson’s disease .
Biochemical Analysis
Biochemical Properties
Sumanirole plays a significant role in biochemical reactions by selectively binding to dopamine D2 receptors. This interaction is crucial as it helps in understanding the neurobiological mechanisms linked to dopamine D2 receptors, distinguishing them from other dopamine receptor subtypes such as D1, D3, D4, and D5 . This compound inhibits forskolin-stimulated cyclic adenosine monophosphate (cAMP) accumulation in Chinese hamster ovary cells expressing human recombinant D2A receptors . This inhibition is a key biochemical property that highlights its selectivity and efficacy in targeting D2 receptors.
Cellular Effects
This compound influences various cellular processes, particularly in neurons. It has been shown to decrease plasma prolactin levels in rats and inhibit dopamine neuron firing in the substantia nigra pars compacta . Additionally, this compound induces dyskinesia in rodent models, affecting motor activity and causing abnormal involuntary movements . These effects are indicative of its impact on cell signaling pathways and gene expression related to dopamine D2 receptors.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding selectively to dopamine D2 receptors. This binding inhibits the accumulation of cAMP, a secondary messenger involved in many biological processes . The high selectivity of this compound for D2 receptors over D1, D3, and D4 receptors is a critical aspect of its molecular mechanism . This selectivity allows for precise modulation of dopamine-related pathways, making it a valuable tool for studying dopamine D2 receptor functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown to decrease prepulse inhibition (PPI) of startle in rats, a measure used to predict antipsychotic efficacy . The stability and degradation of this compound in these settings are crucial for understanding its long-term effects on cellular function. Studies have indicated that this compound’s effects on PPI are mediated through D2 receptor mechanisms, highlighting its temporal impact on neurobiological processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been observed that this compound dose-dependently decreases plasma prolactin levels and depresses dopamine neuron firing rates in the substantia nigra pars compacta . Higher doses of this compound have been associated with increased locomotor activity in animal models of Parkinson’s disease . At high doses, this compound can induce dyskinetic behaviors, characterized by abnormal involuntary movements .
Metabolic Pathways
This compound is involved in metabolic pathways related to dopamine signaling. It interacts with enzymes and cofactors that modulate dopamine levels and receptor activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . Its localization and accumulation are influenced by these interactions, which are crucial for its efficacy in targeting dopamine D2 receptors . The distribution of this compound within the brain and its ability to cross the blood-brain barrier are important factors in its pharmacological profile .
Subcellular Localization
This compound’s subcellular localization is primarily within neuronal cells, where it interacts with dopamine D2 receptors . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its activity and function. Understanding its subcellular localization helps in elucidating its precise mechanisms of action and potential therapeutic applications .
Preparation Methods
The synthesis of sumanirole involves several steps, starting from 8-hydroxyquinoline. The basic skeleton is constructed and elaborated to the key tricyclic intermediate. Further elaboration affords a 1,2-amino alcohol, which is converted to an aziridine by a new process. Finally, dissolving metal reduction to open the aziridine and protecting group removal affords this compound . Industrial production methods have not been widely documented due to its limited use in clinical settings.
Chemical Reactions Analysis
Sumanirole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: The reduction of this compound involves the conversion of aziridine intermediates to the final product.
Substitution: Substitution reactions can occur at the nitrogen atom in the imidazoquinoline ring.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Sumanirole is primarily used in scientific research to study dopamine D2 receptor mechanisms. Its high selectivity for the D2 receptor subtype makes it an excellent tool for investigating the role of D2 receptors in various physiological and pathological processes. Research applications include:
Neuropharmacology: Studying the effects of dopamine agonists on brain function and behavior.
Parkinson’s Disease Models: Evaluating the efficacy of potential treatments for Parkinson’s disease.
Restless Leg Syndrome: Investigating the underlying mechanisms and potential therapies for restless leg syndrome.
Comparison with Similar Compounds
Sumanirole is unique due to its high selectivity for the dopamine D2 receptor. Similar compounds include:
Ropinirole: Another dopamine agonist used in the treatment of Parkinson’s disease and restless leg syndrome.
Quinpirole: A dopamine D2/D3 receptor agonist used in research to study dopamine receptor functions.
This compound’s uniqueness lies in its greater than 200-fold selectivity for the D2 receptor subtype compared to other dopamine receptor subtypes, making it a valuable tool for specific neurobiological studies .
Properties
IUPAC Name |
(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-12-8-5-7-3-2-4-9-10(7)14(6-8)11(15)13-9/h2-4,8,12H,5-6H2,1H3,(H,13,15)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZSNTNMEFVBDT-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2=C3C(=CC=C2)NC(=O)N3C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CC2=C3C(=CC=C2)NC(=O)N3C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870144 | |
Record name | Sumanirole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Parkinson's disease results from degeneration of the dopaminergic cells in the substantia nigra. Several dopamine receptor agonists have been used as antiparkinsonian therapy. Sumanirole is a dopamine receptor agonist with a high selectivity for the D2 receptor subtype over the other closely related D3 and D4 receptor subtypes. | |
Record name | Sumanirole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06477 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
179386-43-7 | |
Record name | Sumanirole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179386-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sumanirole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179386437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sumanirole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06477 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sumanirole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SUMANIROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E93IV1U45 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.